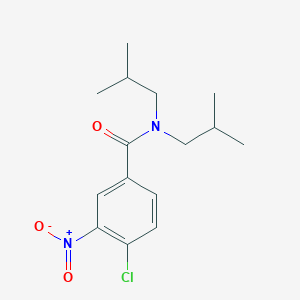
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-thiomorpholinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-thiomorpholinecarboxamide, also known as DMTC, is a benzimidazole derivative that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-thiomorpholinecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cell proliferation and survival. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-thiomorpholinecarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and growth.
Biochemical and Physiological Effects:
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-thiomorpholinecarboxamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-microbial properties, N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-thiomorpholinecarboxamide has been shown to have antioxidant activity and to inhibit the activity of enzymes involved in cholesterol biosynthesis. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-thiomorpholinecarboxamide has also been shown to have neuroprotective effects, with studies demonstrating its ability to protect neurons from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-thiomorpholinecarboxamide in lab experiments is its relatively low toxicity. Studies have shown that N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-thiomorpholinecarboxamide has low toxicity in both in vitro and in vivo models, making it a safe option for research. However, one limitation of using N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-thiomorpholinecarboxamide is its poor solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-thiomorpholinecarboxamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-thiomorpholinecarboxamide has been shown to have neuroprotective effects, and further research could explore its potential as a treatment for these diseases. Another area of interest is its potential as an anti-viral agent, with studies showing its ability to inhibit the replication of certain viruses. Future research could explore its potential as a treatment for viral infections. Finally, further research could explore the potential of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-thiomorpholinecarboxamide as a drug delivery agent, as its unique structure could allow it to be used to deliver other therapeutic agents to specific cells or tissues.
Métodos De Síntesis
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-thiomorpholinecarboxamide can be synthesized using a variety of methods, but the most common approach is the reaction of 1,2-dimethyl-1H-benzimidazole-5-carbonyl chloride with thiomorpholine in the presence of a base. The resulting N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-thiomorpholinecarboxamide product can be purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-thiomorpholinecarboxamide has been studied extensively for its potential therapeutic applications. It has shown promising results as an anti-cancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-thiomorpholinecarboxamide has also been investigated for its anti-inflammatory and anti-microbial properties, with studies showing its ability to inhibit the growth of bacteria and reduce inflammation.
Propiedades
IUPAC Name |
N-(1,2-dimethylbenzimidazol-5-yl)thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-10-15-12-9-11(3-4-13(12)17(10)2)16-14(19)18-5-7-20-8-6-18/h3-4,9H,5-8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWWBNGGQNKYDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)NC(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-dimethylbenzimidazol-5-yl)thiomorpholine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-{[3-(2-furyl)acryloyl]amino}phenyl)-4-methylbenzamide](/img/structure/B5727912.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-propyl-4-piperidinamine](/img/structure/B5727913.png)


![3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide](/img/structure/B5727932.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide](/img/structure/B5727939.png)


![N-(3-chloro-2-methylphenyl)-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5727956.png)



![N-(4-acetylphenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]urea](/img/structure/B5728010.png)